molecular formula C16H28N4O5 B14714201 L-leucyl-L-glutaminyl-L-proline CAS No. 17662-52-1

L-leucyl-L-glutaminyl-L-proline

Cat. No.: B14714201
CAS No.: 17662-52-1
M. Wt: 356.42 g/mol
InChI Key: CQGSYZCULZMEDE-SRVKXCTJSA-N
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Description

L-Leucyl-L-glutaminyl-L-proline is a tripeptide composed of leucine (Leu), glutamine (Gln), and proline (Pro) residues linked via peptide bonds. Tripeptides like Leu-Gln-Pro are critical in biological systems, influencing cellular signaling, enzymatic stability, and tissue repair due to their amino acid composition. Leucine contributes hydrophobicity and metabolic regulation, glutamine supports nitrogen transport and immune function, and proline enhances structural rigidity in peptide chains .

Properties

CAS No.

17662-52-1

Molecular Formula

C16H28N4O5

Molecular Weight

356.42 g/mol

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N4O5/c1-9(2)8-10(17)14(22)19-11(5-6-13(18)21)15(23)20-7-3-4-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H2,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1

InChI Key

CQGSYZCULZMEDE-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-leucyl-L-glutaminyl-L-proline typically involves the stepwise coupling of the amino acids L-leucine, L-glutamine, and L-proline. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is favored for its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as HPLC .

Chemical Reactions Analysis

Types of Reactions

L-leucyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups .

Scientific Research Applications

L-leucyl-L-glutaminyl-L-proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-leucyl-L-glutaminyl-L-proline involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Amino Acid Composition

  • Leu-Gln-Pro : The presence of leucine may enhance membrane permeability, while proline confers resistance to enzymatic degradation. Glutamine’s amide group could facilitate hydrogen bonding in biological interactions.
  • Gly-Pro : Smaller size improves bioavailability but reduces functional complexity compared to tripeptides .
  • Longer Peptides (e.g., ) : Increased molecular weight limits cellular uptake but enables multifunctional roles (e.g., antimicrobial, structural) through diverse residue combinations .

Stability and Bioavailability

  • Shorter peptides like Gly-Pro (dipeptide) exhibit higher gastrointestinal absorption, whereas Leu-Gln-Pro (tripeptide) may require specialized transporters. Cyclic proline residues in both compounds enhance resistance to proteolysis .
  • Larger peptides (e.g., 1894.14 g/mol in ) are typically restricted to topical or injectable applications due to poor systemic absorption .

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